
巯基-PEG8-酸
描述
Thiol-PEG8-acid is a polyethylene glycol-based linker that contains a thiol group and a terminal carboxylic acid. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The thiol group reacts with maleimide, ortho-pyridyl disulfide, vinylsulfone, and transition metal surfaces including gold and silver. The terminal carboxylic acid can react with primary amine groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate to form a stable amide bond .
科学研究应用
Thiol-PEG8-acid has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and in surface modification.
Biology: Facilitates the conjugation of biomolecules for studies involving protein-protein interactions and cellular processes.
Medicine: Employed in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Utilized in the development of biosensors and diagnostic tools due to its ability to form stable conjugates with various molecules
作用机制
Target of Action
Thiol-PEG8-acid is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
Thiol-PEG8-acid, as a part of a PROTAC molecule, connects two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . This allows the PROTAC to bring the E3 ligase and the target protein into close proximity, facilitating the transfer of ubiquitin to the target protein . The ubiquitinated target protein is then recognized by the proteasome, a complex that degrades proteins, leading to the degradation of the target protein .
Biochemical Pathways
The key biochemical pathway involved in the action of Thiol-PEG8-acid, via PROTACs, is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By manipulating this system, PROTACs can selectively degrade target proteins .
Pharmacokinetics
The pegylation of therapeutic molecules, such as in the case of thiol-peg8-acid being part of a protac, is known to improve the pharmacokinetic properties of the molecule . PEGylation can increase solubility, prolong circulation time in the body, and decrease immunogenicity .
Result of Action
The primary result of the action of Thiol-PEG8-acid, as part of a PROTAC, is the degradation of the target protein . This can lead to a decrease in the function of the target protein, which can be beneficial in cases where the target protein is contributing to disease pathology .
Action Environment
The action of Thiol-PEG8-acid, as part of a PROTAC, can be influenced by various environmental factors. For instance, the presence of the target protein and the E3 ligase in the same cellular compartment is necessary for the PROTAC to function . Additionally, the intracellular concentration of ubiquitin and the activity of the proteasome can also influence the efficacy of the PROTAC .
生化分析
Biochemical Properties
Thiol-PEG8-acid interacts with various biomolecules in the process of PROTAC formation . The thiol group reacts with maleimide, OPSS, vinylsulfone, and transition metal surfaces including gold and silver . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .
Cellular Effects
Thiol-PEG8-acid, as a component of PROTACs, influences cellular function by selectively degrading target proteins . This is achieved by exploiting the intracellular ubiquitin-proteasome system . The impact on cell signaling pathways, gene expression, and cellular metabolism is largely dependent on the specific target protein of the PROTAC.
Molecular Mechanism
The mechanism of action of Thiol-PEG8-acid is primarily through its role in PROTACs . PROTACs contain two different ligands connected by a linker like Thiol-PEG8-acid; one ligand is for an E3 ubiquitin ligase and the other is for the target protein . This arrangement allows the PROTAC to bring the target protein and E3 ligase into proximity, leading to ubiquitination and subsequent degradation of the target protein .
Metabolic Pathways
Thiol-PEG8-acid is involved in the metabolic pathway of PROTAC formation . It does not interact with enzymes or cofactors in this process, but rather with the functional groups of other molecules as described in the biochemical properties section.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of thiol-PEG8-acid typically involves the conjugation of a thiol group to a polyethylene glycol chain with a terminal carboxylic acid. One common method involves the reaction of polyethylene glycol with thiol-containing compounds under controlled conditions. The reaction is often facilitated by the use of catalysts or activators to ensure efficient conjugation.
Industrial Production Methods: In industrial settings, thiol-PEG8-acid is produced using large-scale reactors where polyethylene glycol is reacted with thiol-containing compounds. The reaction conditions are optimized to achieve high yield and purity. The product is then purified using techniques such as chromatography to remove any unreacted starting materials and by-products .
Types of Reactions:
Oxidation: Thiol-PEG8-acid can undergo oxidation to form disulfides.
Reduction: The disulfide bonds formed can be reduced back to thiol groups.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Addition: The thiol group can add to double bonds in compounds such as maleimides and vinylsulfones.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine are common reducing agents.
Substitution: Alkyl halides can be used in the presence of a base.
Addition: Maleimides and vinylsulfones are common reagents for thiol addition reactions.
Major Products:
Disulfides: Formed from the oxidation of thiol groups.
Thioethers: Formed from nucleophilic substitution or addition reactions.
相似化合物的比较
Thiol-PEG4-acid: Contains a shorter polyethylene glycol spacer, resulting in different solubility and reactivity properties.
Thiol-PEG12-acid: Contains a longer polyethylene glycol spacer, which can affect the flexibility and steric properties of the conjugate.
Maleimide-PEG8-acid: Contains a maleimide group instead of a thiol group, leading to different reactivity and applications.
Uniqueness: Thiol-PEG8-acid is unique due to its balanced polyethylene glycol spacer length, which provides an optimal combination of solubility, flexibility, and reactivity. This makes it particularly useful in applications where efficient conjugation and stable product formation are essential .
属性
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O10S/c20-19(21)1-2-22-3-4-23-5-6-24-7-8-25-9-10-26-11-12-27-13-14-28-15-16-29-17-18-30/h30H,1-18H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYJRDAORYSCAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCS)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584840 | |
| Record name | 1-Sulfanyl-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866889-02-3 | |
| Record name | 1-Sulfanyl-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


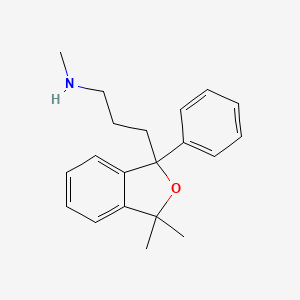
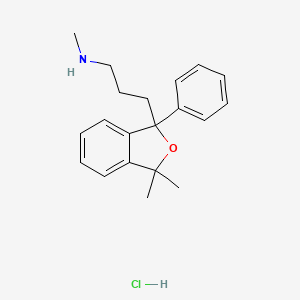

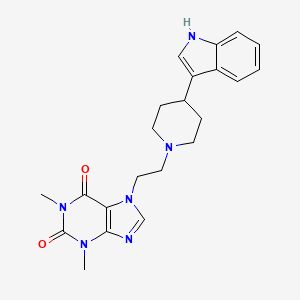
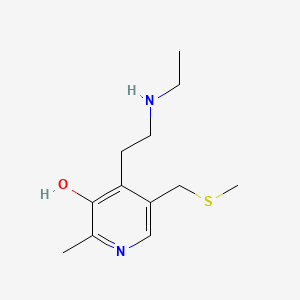
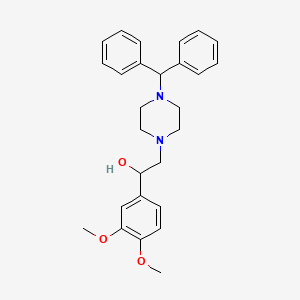
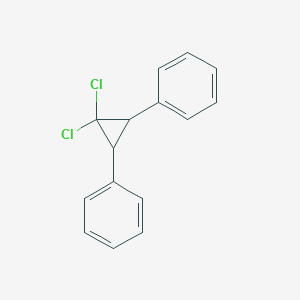
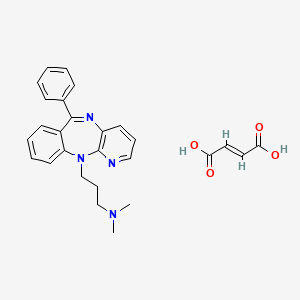
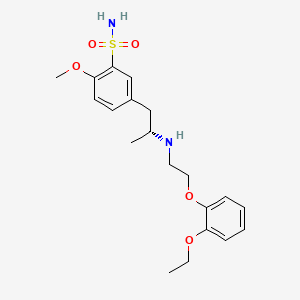
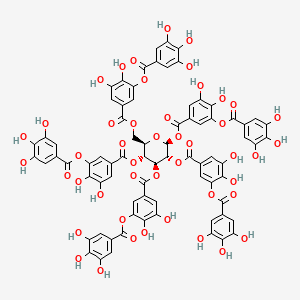
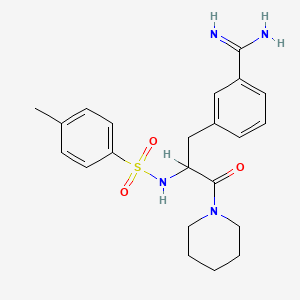
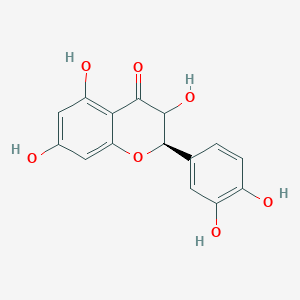

![N-Boc-3-[2-(2-aminoethoxy)ethoxy]propionic acid](/img/structure/B1681245.png)
